molecular formula C23H18N4O B15041901 N'-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B15041901
M. Wt: 366.4 g/mol
InChI Key: CIHZGOQVEJDBLF-BUVRLJJBSA-N
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Description

N’-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond.

Preparation Methods

The synthesis of N’-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-2-carbaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified through recrystallization.

Chemical Reactions Analysis

N’-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N’-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

N’-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H18N4O/c1-16-8-7-11-18(25-16)15-24-27-23(28)20-14-22(17-9-3-2-4-10-17)26-21-13-6-5-12-19(20)21/h2-15H,1H3,(H,27,28)/b24-15+

InChI Key

CIHZGOQVEJDBLF-BUVRLJJBSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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